molecular formula C5H4FN5 B1664080 2-Fluoroadenine CAS No. 700-49-2

2-Fluoroadenine

Cat. No.: B1664080
CAS No.: 700-49-2
M. Wt: 153.12 g/mol
InChI Key: WKMPTBDYDNUJLF-UHFFFAOYSA-N
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Description

2-Fluoroadenine: is a fluorinated derivative of adenine, a purine nucleobase. It is characterized by the substitution of a fluorine atom at the 2-position of the adenine molecule. This compound is known for its significant biological activity and is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .

Mechanism of Action

Target of Action

2-Fluoroadenine (2-FA) is a toxic adenine antimetabolite . Its primary target is the adenine phosphoribosyltransferase (APT) gene in both bacterial and eukaryotic cells . APT is an enzyme involved in the purine salvage pathway, which recycles purines to form nucleotides. Mutants or knockouts for APT, which are resistant to 2-FA, can be selected .

Mode of Action

2-FA acts as an inhibitor of blood-platelet adhesion . When combined with actinobolin, it produces a greater combined effect of preventing or treating infections . It is also used in cancer treatments, specifically to treat head and neck cell carcinoma by progressively removing RNA and protein synthesis within tumor cells .

Biochemical Pathways

2-FA affects the purine salvage pathway by inhibiting the APT enzyme . This inhibition disrupts the normal function of the pathway, leading to a decrease in the production of nucleotides. The downstream effects of this disruption can lead to cell death, making 2-FA a useful tool in laboratory biological research for counterselection .

Pharmacokinetics

It is known that 2-fa is a metabolite of 9-beta-d-arabinofuranosyl-2-fluoroadenine (f-ara-a), a compound that has been examined in different biological systems . More research is needed to fully understand the ADME properties of 2-FA and their impact on its bioavailability.

Result of Action

The result of 2-FA’s action is the inhibition of cell growth and proliferation. This is achieved through its interaction with the APT enzyme and the subsequent disruption of the purine salvage pathway . In cancer treatments, 2-FA has been used to treat head and neck cell carcinoma by the progressive removal of RNA and protein synthesis within tumor cells .

Biochemical Analysis

Biochemical Properties

2-Fluoroadenine interacts with adenine phosphoribosyltransferase (APT) genes . It is used for counterselection of wildtype bacterial or eukaryotic genes, allowing for the selection of knockouts or mutants for APT, which are resistant to 2-FA .

Cellular Effects

In the cell, this compound is synthesized and exhibits a large range of antibacterial activity . It acts as an inhibitor of blood-platelet adhesion, and when combined with actinobolin, it produces a greater combined effect of preventing or treating infections . In cancer treatments, this compound has been used to treat head and neck cell carcinoma by the progressive removal of RNA and protein synthesis within tumor cells .

Molecular Mechanism

This compound phosphate is rapidly dephosphorylated to 2-fluoro-ara-A and then phosphorylated intracellularly by deoxycytidine kinase to the active triphosphate, 2-fluoro-ara-ATP . This metabolite appears to act by inhibiting DNA polymerase alpha, ribonucleotide reductase, and DNA primase, thus inhibiting DNA synthesis .

Temporal Effects in Laboratory Settings

The effects of this compound on human microvascular endothelial cells (HMECs) and dermal and alveolar epithelial cell lines were observed after 48 hours of culture when it is used in pharmacologically relevant concentrations .

Metabolic Pathways

The metabolic pathway of this compound involves its conversion to 2-fluoro-ara-A, which is then phosphorylated intracellularly by deoxycytidine kinase to the active triphosphate, 2-fluoro-ara-ATP .

Transport and Distribution

It is known that this compound enters cells and accumulates mainly as the 5′-triphosphate, 2-fluoro-ara-ATP .

Subcellular Localization

Given its role as an adenine antimetabolite and its interactions with adenine phosphoribosyltransferase (APT) genes, it is likely that it is localized where these interactions occur .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluoroadenine can be synthesized from 2,6-diaminopurine, an inexpensive and readily available compound. The synthesis involves the introduction of a fluorine atom at the 2-position of the adenine ring. This can be achieved through diazotization followed by fluorination. The diazotization step typically involves the use of a suitable nitrite, such as an organic alkyl nitrite or an alkali metal nitrite, under anhydrous conditions. The fluorination step can be carried out using hydrofluoric acid or hydrofluoric acid-amine complexes .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process aims to achieve high purity (at least 98%) directly from the crude product after washing and filtration, without the need for recrystallization or further purification steps .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoroadenine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: These reactions can modify the purine ring structure, potentially altering the biological activity of the compound.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and elevated temperatures.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions to achieve the desired transformations.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups attached to the purine ring .

Scientific Research Applications

2-Fluoroadenine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

    Adenine: The parent compound of 2-Fluoroadenine, lacking the fluorine substitution.

    2-Chloroadenine: Similar to this compound but with a chlorine atom at the 2-position.

    2-Bromoadenine: Similar to this compound but with a bromine atom at the 2-position.

Uniqueness of this compound: The presence of the fluorine atom in this compound imparts unique properties to the compound, such as increased stability and altered reactivity. These properties make it particularly useful in scientific research and pharmaceutical applications, where it can serve as a valuable tool for studying the effects of fluorinated nucleobases and developing new therapeutic agents .

Properties

IUPAC Name

2-fluoro-7H-purin-6-amine
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H4FN5/c6-5-10-3(7)2-4(11-5)9-1-8-2/h1H,(H3,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKMPTBDYDNUJLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NC(=NC(=C2N1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4FN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80220264
Record name 2-Fluoroadenine
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Molecular Weight

153.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

700-49-2
Record name 2-Fluoroadenine
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Record name 2-Fluoroadenine
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Record name 2-Fluoroadenine
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Synthesis routes and methods I

Procedure details

A sample of 6-azido-2-fluoropurine (0.18 g) was dissolved in warm 2-propanol (3 mL) and then cooled to ambient temperature. Sodium borohydride (38 mg) was added in small portions. The vigorous gas evolution was allowed to subside between additions. After the addition was complete the mixture was stirred at ambient temperature and then was heated at 72° C. for 1.5 h. The mixture was then cooled to ambient temperature and diluted with water (10 mL) and the pH was adjusted to 6-7 with 1N hydrochloric acid (HCl) and saturated K2CO3 and then the mixture was concentrated to dryness under vacuum. The residue was triturated in 20 mL of hot water then allowed to cool to ambient temperature. The precipitate was collected by filtration, washed with water and dried to obtain 0.08 g of the title compound as an off-white solid, mp>300° C. This material was identical to an authentic sample by TLC, and IR.
Quantity
0.18 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
38 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Triethylamine (0.40 mL) was added via syringe to a solution of 6-azido-2-fluoropurine (0.256 g) and 1,3-propanedithiol (0.29 mL) in methanol (13.5 mL). After 15 minutes the reaction was complete as judged by TLC and a white precipitate had formed. The precipitate was collected by filtration and washed with two 10 mL portions of methanol and then dried to obtain 0.203 g of 2-fluoroadenine, mp>300° C. This material was identical to an authentic sample by TLC, NMR and IR.
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
0.256 g
Type
reactant
Reaction Step One
Quantity
0.29 mL
Type
reactant
Reaction Step One
Quantity
13.5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-fluoroadenine exert its cytotoxic effects?

A: this compound itself is a prodrug, meaning it needs to be metabolized inside the cell to exert its effects. The active metabolite, this compound 5’-triphosphate (F-ara-ATP), primarily inhibits DNA synthesis. [, , ]

Q2: Can you elaborate on how F-ara-ATP inhibits DNA synthesis?

A: F-ara-ATP competes with deoxyadenosine triphosphate (dATP) for incorporation into DNA. [] Once incorporated, it causes chain termination, effectively halting DNA strand elongation. [] This disruption of DNA synthesis ultimately leads to cell death. []

Q3: Are there other enzymes targeted by F-ara-ATP?

A: Yes, F-ara-ATP also inhibits ribonucleotide reductase (RR). [, , ] RR is a crucial enzyme involved in the synthesis of DNA building blocks. [] By inhibiting RR, F-ara-ATP further depletes the pool of dNTPs available for DNA replication, enhancing its cytotoxic effect. []

Q4: Does F-ara-ATP directly activate any enzymes?

A: Research suggests that F-ara-ATP directly activates deoxycytidine kinase (dCK). [, , ] This is significant because dCK is the rate-limiting enzyme responsible for the initial phosphorylation of both F-ara-A and cytosine arabinoside (ara-C). []

Q5: Can you explain the significance of F-ara-ATP activating dCK?

A: Activation of dCK by F-ara-ATP potentiates the intracellular accumulation of ara-CTP, the active metabolite of ara-C, leading to synergistic cytotoxic effects when F-ara-A and ara-C are used in combination. [, , , ]

Q6: Does this compound affect RNA metabolism?

A: Yes, unlike other nucleoside analogs like ara-C and ara-A, F-ara-A impacts RNA metabolism. [] It gets incorporated into RNA, mainly affecting RNA polymerase II activity. [] This incorporation leads to premature termination of RNA transcripts, hindering protein synthesis. []

Q7: Is this compound metabolized differently in various tissues?

A: Yes, research shows that this compound exhibits differential metabolism in various tissues. [, , ] Gastrointestinal mucosa and bone marrow, for instance, accumulate significantly lower levels of F-ara-ATP compared to tumor cells like P388 leukemia cells. [, ]

Q8: What is the molecular formula and weight of this compound?

A8: The molecular formula of this compound is C5H4FN5, and its molecular weight is 153.13 g/mol. [This information can be deduced from the chemical structure of this compound, which is widely available in scientific literature.]

Q9: Are there specific details regarding material compatibility or stability of this compound provided in the provided research?

A9: The provided research primarily focuses on the biological activity and metabolism of this compound. It doesn't delve into details about material compatibility or stability under various conditions.

Q10: Does the research discuss any catalytic properties or applications of this compound?

A10: The research primarily focuses on this compound as an antitumor agent. While it acts as a substrate for certain enzymes, its potential catalytic properties are not discussed in the provided research.

Q11: Has computational chemistry been used to study this compound?

A: While the provided research doesn't detail specific computational studies, it highlights the potential of QSAR models. [] QSAR models could be valuable in predicting the activity and potency of this compound analogs based on structural modifications. []

Q12: Does the research discuss any SHE (Safety, Health, and Environment) regulations related to this compound?

A12: The provided research primarily focuses on the biological and pharmacological aspects of this compound and does not address SHE regulations.

Q13: How is this compound metabolized in the body (ADME)?

A: F-ara-AMP is rapidly dephosphorylated to this compound (F-ara-A) in plasma. [, ] F-ara-A then enters cells and undergoes phosphorylation by dCK to form F-ara-AMP, which is further phosphorylated to the active F-ara-ATP. [, , ] Elimination of F-ara-A occurs in multiple phases, with a terminal half-life of around 8 hours. [] It is primarily excreted in the urine, with a small percentage metabolized to 2-fluorohypoxanthine. []

Q14: How does the route of administration affect the pharmacokinetics of F-ara-AMP?

A: Intravenous administration of F-ara-AMP, especially as a continuous infusion, helps achieve and maintain therapeutically relevant plasma concentrations of F-ara-A, potentially minimizing toxicity associated with bolus injections. [, ]

Q15: What is the relationship between F-ara-ATP concentration and DNA synthesis inhibition?

A: Research demonstrates a clear link between F-ara-ATP concentration and DNA synthesis inhibition. [, ] Higher intracellular levels of F-ara-ATP correlate with greater inhibition of DNA synthesis. [, ]

Q16: Is there a correlation between F-ara-ATP levels and therapeutic efficacy?

A: Studies in mice bearing P388 leukemia demonstrated a relationship between F-ara-ATP levels, DNA synthesis inhibition, and therapeutic efficacy. [] Higher and sustained levels of F-ara-ATP in tumor cells correlated with a more significant reduction in tumor burden. []

Q17: What are the known mechanisms of resistance to this compound?

A17: Resistance to this compound can stem from several mechanisms:

    Q18: What are the known toxicities associated with this compound?

    A: Myelosuppression, primarily affecting white blood cells (granulocytopenia) and platelets (thrombocytopenia), is a dose-limiting toxicity observed in clinical trials. [] Neurotoxicity, although unpredictable, has been reported, particularly with high-dose bolus injections. []

    Q19: Are there specific biomarkers that can predict response or toxicity to this compound?

    A: While the research doesn't identify specific biomarkers, it suggests that measuring F-ara-ATP concentrations in leukemia cells could be valuable for monitoring treatment response. [, ] Further research is needed to identify reliable biomarkers for predicting efficacy and toxicity.

    Q20: What strategies can improve the delivery of this compound to target tissues?

    A: The research focuses on improving delivery by optimizing the administration schedule of F-ara-AMP. [, , ] Continuous intravenous infusion, for example, helps achieve and maintain therapeutically relevant plasma concentrations of F-ara-A while potentially mitigating toxicity. [, ] Further research into novel drug delivery systems, such as liposomal formulations or antibody-drug conjugates, could further enhance targeted delivery and therapeutic efficacy.

    Q21: What analytical methods were employed to study this compound and its metabolites?

    A: Researchers utilized high-performance liquid chromatography (HPLC) to measure the concentrations of F-ara-A and its metabolites, including F-ara-ATP, in various biological samples. [, , , , , ] They also employed radioactive labeling techniques using tritium ([3H]) to track the incorporation of F-ara-A into DNA and RNA. [, ]

    Q22: Were any specific techniques used to assess DNA synthesis inhibition?

    A: Researchers measured the incorporation of radiolabeled thymidine ([3H]thymidine) into DNA to assess the inhibitory effects of F-ara-A and its metabolites on DNA synthesis. [, , ]

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